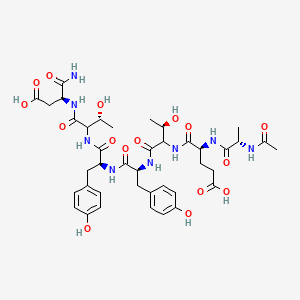
Nickel(II) isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) isodecanoate is an organometallic compound with the chemical formula C20H38NiO4. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with isodecanoate ligands. This compound is of interest due to its applications in various fields, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) isodecanoate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) acetate, with isodecanoic acid. The reaction typically occurs in an organic solvent under reflux conditions. The general reaction can be represented as: [ \text{Ni(II) salt} + 2 \text{Isodecanoic acid} \rightarrow \text{this compound} + 2 \text{By-products} ]
Industrial Production Methods: Industrial production of this compound often involves the use of nickel(II) hydroxide or nickel(II) carbonate as starting materials. These are reacted with isodecanoic acid under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: Reduction reactions can convert it back to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions where isodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents like bromine or hydrogen peroxide in alkaline conditions.
Reduction: Hydrogen gas or hydrazine in the presence of a suitable catalyst.
Substitution: Various ligands such as phosphines or amines under reflux conditions.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel(II) complexes with different ligands
Applications De Recherche Scientifique
Nickel(II) isodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, lubricants, and as a precursor for nickel-based nanomaterials .
Mécanisme D'action
The mechanism by which nickel(II) isodecanoate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic processes. In biological systems, it can interact with biomolecules, potentially altering their function or stability. The molecular targets and pathways involved often include coordination with nitrogen, oxygen, or sulfur-containing groups in biomolecules .
Comparaison Avec Des Composés Similaires
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
Comparison: Nickel(II) isodecanoate is unique due to its specific ligand environment, which imparts distinct solubility and reactivity characteristics compared to other nickel(II) compounds. For instance, while nickel(II) acetate is commonly used in aqueous solutions, this compound is more soluble in organic solvents, making it suitable for different applications .
Propriétés
Numéro CAS |
85508-43-6 |
|---|---|
Formule moléculaire |
C20H38NiO4 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
8-methylnonanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
RSWNZKSBWZHYGH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
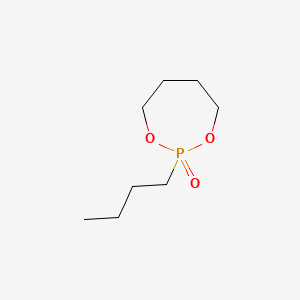
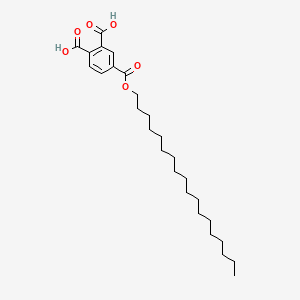

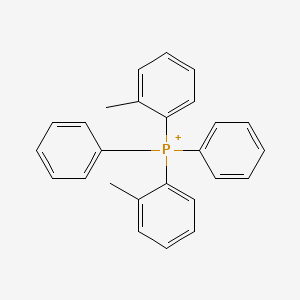
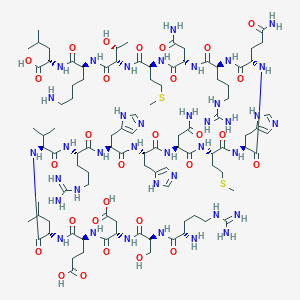
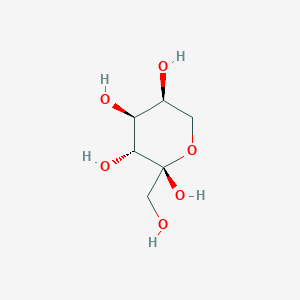

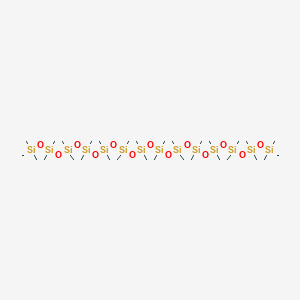

![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)


